molecular formula C15H11N5O4 B2582238 (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285536-14-2

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2582238
CAS No.: 1285536-14-2
M. Wt: 325.284
InChI Key: DUFNBILXFNXADS-CXUHLZMHSA-N
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Description

(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a furan ring, a nitrobenzylidene group, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide under controlled conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Material Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Examination of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation. The compound’s structural features allow it to bind to active sites or allosteric sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(furan-2-yl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(furan-2-yl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological or material properties.

Properties

CAS No.

1285536-14-2

Molecular Formula

C15H11N5O4

Molecular Weight

325.284

IUPAC Name

5-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-2-1-7-24-14)19-16-9-10-3-5-11(6-4-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+

InChI Key

DUFNBILXFNXADS-CXUHLZMHSA-N

SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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